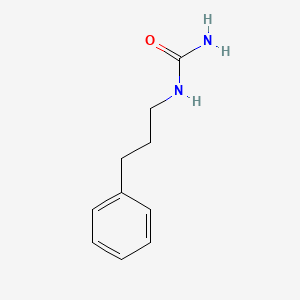

3-苯丙基脲

描述

Synthesis Analysis

The synthesis of (3-Phenylpropyl)urea and related compounds typically involves multi-step reactions, with an emphasis on optimizing conditions to achieve high yields and purity. For instance, Wu et al. (2022) describe a two-step method for synthesizing a related urea derivative, followed by characterizing the single crystal using X-ray diffraction. This method, along with others, highlights the synthetic pathways that can be adapted for (3-Phenylpropyl)urea, focusing on the selection of appropriate reagents and conditions to achieve the desired product efficiently (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of (3-Phenylpropyl)urea and its derivatives is crucial for understanding its properties and reactivity. Techniques such as X-ray diffraction and density functional theory (DFT) studies are commonly used to elucidate the structure. For example, the DFT analysis conducted by Wu et al. (2022) provided insights into the optimized structure, molecular electrostatic potential, and frontier molecular orbitals, revealing the physicochemical properties that are significant for applications and further chemical reactions.

Chemical Reactions and Properties

(3-Phenylpropyl)urea undergoes various chemical reactions, highlighting its reactivity and potential for functionalization. Research by Bigi et al. (2000) on ureas synthesized through phosgene substitutes illustrates the broader context of urea chemistry, where environmentally friendly and safer reagents are sought for urea production. Such studies are indicative of the methods that could be applied to (3-Phenylpropyl)urea for its functionalization or incorporation into larger molecules or materials (Bigi et al., 2000).

Physical Properties Analysis

The physical properties of (3-Phenylpropyl)urea, such as solubility, melting point, and crystal structure, are key to its applications in materials science and chemistry. Studies that characterize these properties through experimental techniques help in understanding how (3-Phenylpropyl)urea interacts in different environments and under various conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the potential uses of (3-Phenylpropyl)urea in synthesis and as a component in larger systems. The interaction of urea derivatives with anions, as investigated by Boiocchi et al. (2004), exemplifies the type of chemical behavior that can be explored for (3-Phenylpropyl)urea, particularly in the context of binding or catalysis (Boiocchi et al., 2004).

科学研究应用

超分子化学

3-苯丙基脲在超分子层的形成中表现出有趣的性质。 在晶体学研究中,观察到它通过分子间N-H…O氢键在bc平面上形成平行双超分子层 。 这种特性对于开发具有特定分子取向的新材料具有重要意义,可应用于先进晶体结构的设计。

分子合成

该化合物用于合成更复杂的分子。 例如,它已通过Woollins试剂与3-苯丙胺反应制备,表明其在有机合成中作为构建块的效用 。 这种应用对于创造具有潜在药物或工业用途的新化合物至关重要。

聚氨酯离聚物

3-苯丙基脲可以作为聚氨酯离聚物 (PUIs) 生产的成分。 由于其物理化学性质,这些材料具有广泛的应用,例如在水中形成分散体和乳液,这对涂料、粘合剂和油墨有利 。 PUI中脲基团的存在会影响其相结构和热性能,使其适用于专业的工程应用。

电子学

将 3-苯丙基脲掺入聚合物中可以产生具有特定介电和机械性能的材料。 这些材料在电子学领域具有价值,例如绝缘体、半导体或电子器件中的组件 。 它们的独特性能可以针对电子电路中的特定功能进行调整。

作用机制

Target of Action

The primary target of (3-Phenylpropyl)urea is the cardiac myosin ATPase . This enzyme plays a crucial role in muscle contraction, and its activation can lead to increased cardiac output .

Mode of Action

(3-Phenylpropyl)urea acts as a selective cardiac myosin ATPase activator . It interacts with the enzyme, enhancing its activity and leading to increased muscle contraction

Biochemical Pathways

The activation of cardiac myosin ATPase by (3-Phenylpropyl)urea affects the muscle contraction pathway . This leads to increased cardiac output, which can be beneficial in conditions such as systolic heart failure

Pharmacokinetics

It’s known that the compound shows significant activity both in vitro and in vivo . More research is needed to outline the compound’s pharmacokinetic properties and their impact on its bioavailability.

Result of Action

The activation of cardiac myosin ATPase by (3-Phenylpropyl)urea results in increased muscle contraction and cardiac output . This can be beneficial in the treatment of conditions like systolic heart failure . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Phenylpropyl)urea. Factors such as pH, temperature, and the presence of other compounds can affect the activity of the compound . .

安全和危害

(3-Phenylpropyl)urea is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

未来方向

While specific future directions for (3-Phenylpropyl)urea were not found, research into urea and its derivatives continues to be an active area of study. For example, strategies to reduce ammonia emissions, a byproduct of urea hydrolysis, are being explored . Additionally, the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation is important .

属性

IUPAC Name |

3-phenylpropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDORGPSKSSWFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179718 | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25017-27-0 | |

| Record name | N-(3-Phenylpropyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25017-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

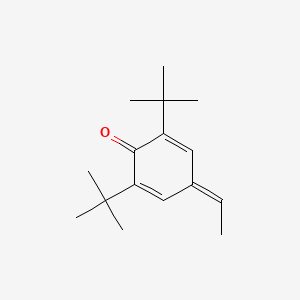

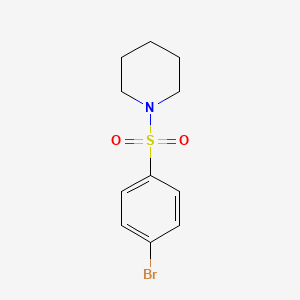

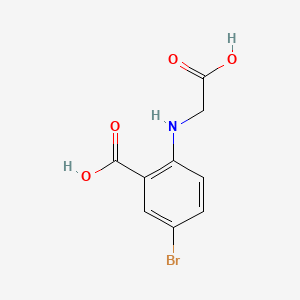

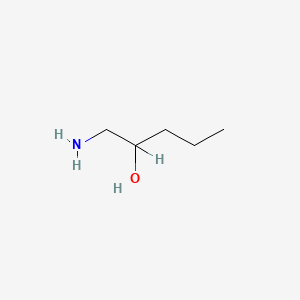

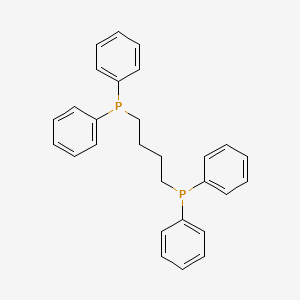

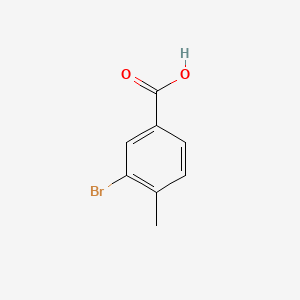

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the supramolecular structure of (3-Phenylpropyl)urea and how does it arise?

A1: (3-Phenylpropyl)urea molecules self-assemble into a layered structure stabilized by intermolecular hydrogen bonding. [] Specifically, the N—H groups of the urea moiety act as hydrogen bond donors, forming bonds with the oxygen atoms of neighboring molecules. This interaction pattern leads to the formation of double supramolecular layers that extend parallel to the bc plane of the crystal lattice. [] These layers are further characterized by R22(8) and R21(6) ring motifs, which describe the specific hydrogen bonding patterns along the b- and c-axis directions, respectively. []

Q2: Does the structure of (3-Phenylpropyl)urea provide insights into potential biological activity?

A2: While the research on (3-Phenylpropyl)urea primarily focuses on its crystal structure, [] a related compound, 2-((S)-3-(3-((S)-2-amino-3-phenylpropyl)urea)-2,6-dioxo-piperidin-1-yl)-N-hydroxyacetamide hydrochloride, has been identified as an inhibitor of aminopeptidase N. [] This enzyme plays a role in tumor progression, and the inhibitory activity of the related compound suggests that modifications to the (3-Phenylpropyl)urea structure could potentially lead to compounds with anti-tumor properties. [] Further research is needed to explore the structure-activity relationship and potential therapeutic applications of (3-Phenylpropyl)urea derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。